molecular formula C13H16N2O B15230520 4-(4-Isobutoxyphenyl)-1H-pyrazole

4-(4-Isobutoxyphenyl)-1H-pyrazole

Cat. No.: B15230520
M. Wt: 216.28 g/mol
InChI Key: PURZLRJMNKXYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Isobutoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the isobutoxy group attached to the phenyl ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isobutoxyphenyl)-1H-pyrazole typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method involves the reaction of 4-isobutoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isobutoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the pyrazole to its corresponding hydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.

Scientific Research Applications

4-(4-Isobutoxyphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Isobutoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1H-pyrazole: Similar structure but with a methoxy group instead of an isobutoxy group.

    4-(4-Ethoxyphenyl)-1H-pyrazole: Contains an ethoxy group instead of an isobutoxy group.

    4-(4-Propoxyphenyl)-1H-pyrazole: Features a propoxy group in place of the isobutoxy group.

Uniqueness

4-(4-Isobutoxyphenyl)-1H-pyrazole is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-[4-(2-methylpropoxy)phenyl]-1H-pyrazole

InChI

InChI=1S/C13H16N2O/c1-10(2)9-16-13-5-3-11(4-6-13)12-7-14-15-8-12/h3-8,10H,9H2,1-2H3,(H,14,15)

InChI Key

PURZLRJMNKXYIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.